Hydrogen-Bond Donor/Acceptor Capacity Dictates Molecular Recognition Potential
The target compound possesses two hydrogen-bond donor (HBD) sites (5-OH and N1-H) and four hydrogen-bond acceptor (HBA) sites, compared to the des-hydroxy analog 2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4-ol, which has only one HBD and three HBA sites [1]. This difference in HBD count directly impacts the capacity to engage biological targets requiring bidentate hydrogen-bond interactions, such as the Mg²⁺-coordination site in COMT [2].
| Evidence Dimension | Hydrogen-bond donor (HBD) and acceptor (HBA) count |
|---|---|
| Target Compound Data | HBD = 2, HBA = 4 |
| Comparator Or Baseline | Des-hydroxy analog (2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4-ol): HBD = 1, HBA = 3 |
| Quantified Difference | ΔHBD = +1; ΔHBA = +1 |
| Conditions | Calculated from 2D chemical structure (standard organic chemistry valence rules) |
Why This Matters
For procurement decisions, the additional HBD site enables chelation-driven applications (metal scavenging, enzyme inhibition) that the des-hydroxy analog cannot support.
- [1] Angene Chemical. CAS 13922-44-6: 4(3H)-Pyrimidinone, 5-hydroxy-2-methyl-6-(1-piperidinylmethyl)-. Product Datasheet. Available at: https://www.angenechem.com View Source
- [2] Harrison, S. T., et al. Synthesis and Evaluation of Heterocyclic Catechol Mimics as Inhibitors of Catechol-O-methyltransferase (COMT). Bioorganic & Medicinal Chemistry Letters, 2015. Available at: https://europepmc.org/article/pmc/pmc4360154 View Source
